molecular formula C25H23N3O3 B3913953 N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B3913953
M. Wt: 413.5 g/mol
InChI Key: BZSALQJMFSEJEN-DICXZTSXSA-N
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Description

N’-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a pyrrolidine ring, and a carbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-oxo-4-phenylpyrrolidine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is unique due to its specific structural features, such as the combination of a benzyloxyphenyl group with a pyrrolidine ring and a carbohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-oxo-4-phenyl-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-24-23(22(16-26-24)20-11-5-2-6-12-20)25(30)28-27-15-19-10-7-13-21(14-19)31-17-18-8-3-1-4-9-18/h1-15,22-23H,16-17H2,(H,26,29)(H,28,30)/b27-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSALQJMFSEJEN-DICXZTSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C\C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
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N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
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N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
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N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
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N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
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N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

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